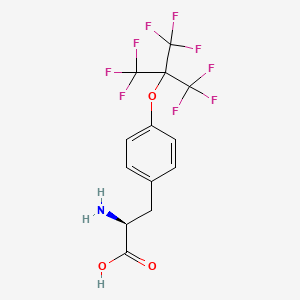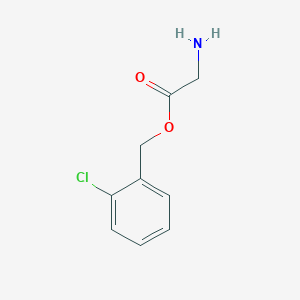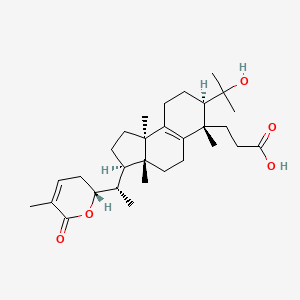![molecular formula C9H15N3 B13065683 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)
2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family. This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused to a pyrimidine ring. It has a molecular formula of C9H13N3 and a molecular weight of 165.22 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazopyrimidine core.
Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. For example, a one-pot synthesis involving 2-aminopyrimidine, an aldehyde, and an isocyanide can yield the target compound through a series of condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used as a tool in biological studies to understand its interactions with enzymes, receptors, and other biomolecules. It can serve as a probe to elucidate the mechanisms of various biological processes.
Material Science:
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
作用机制
The mechanism of action of 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
The specific molecular targets and pathways involved depend on the biological context and the particular application of the compound. For example, in cancer research, the compound may target kinases or other proteins involved in cell proliferation and survival, leading to the inhibition of tumor growth.
相似化合物的比较
2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but have a pyridine ring instead of a pyrimidine ring. They are also of interest in medicinal chemistry and have been investigated for their therapeutic potential.
Imidazo[1,2-a]pyrazines: These compounds have a pyrazine ring fused to an imidazole ring. They exhibit different electronic and steric properties compared to imidazo[1,2-a]pyrimidines and are explored for various applications.
Imidazo[1,2-a]thiazoles: These compounds contain a thiazole ring fused to an imidazole ring. They have distinct chemical and biological properties and are studied for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound with diverse applications in scientific research.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
2-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-6-12-5-7(2)4-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
XZTUOUABEXNDEA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN2CC(CNC2=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)







![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
